N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
Overview
Description
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate is a chemical compound with the molecular formula C10H16N4O4S and a molecular weight of 288.32344 g/mol . This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents used in these reactions include dimethylformamide, dicyclohexyl carbodiimide, and 4-N, N-dimethylaminopyridine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism by which N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate can be compared with other similar compounds, such as:
N-(4-Guanidinophenyl)acetamide methanesulfonate: Shares a similar structure but differs in specific functional groups.
2-Cyano-N-(4-nitrophenyl)acetamide: Another related compound with different substituents.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications.
Properties
IUPAC Name |
N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGJLFDGHYOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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